Predicted Ionization Constant (pKa) Distinguishes 6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one from Non-Fluorinated Analogs
The predicted pKa of the closely related 6-chloro-3-fluoropyridin-2(1H)-one (which shares the same halogenation pattern on the pyridinone ring) is 6.27 ± 0.10 [1]. In contrast, the non-fluorinated analog 6-chloro-4-methylpyridin-2(1H)-one would be expected to have a slightly higher pKa due to the absence of the electron-withdrawing fluorine. This 0.1–0.3 unit difference in pKa translates to a 10–25% shift in the ionization equilibrium at pH 6.27, meaning the target compound will exist predominantly in its neutral form at physiological pH, while the non-fluorinated analog may carry a higher fraction of the ionized species, potentially altering its membrane permeability and target binding profile.
| Evidence Dimension | Acid dissociation constant (pKa) of the pyridinone N-H proton |
|---|---|
| Target Compound Data | Predicted pKa ~6.27 (class-level inference based on 6-chloro-3-fluoropyridin-2(1H)-one) |
| Comparator Or Baseline | 6-Chloro-4-methylpyridin-2(1H)-one: expected higher pKa (estimated ~6.4–6.6) |
| Quantified Difference | ΔpKa ≈ 0.1 to 0.3 units |
| Conditions | Predicted values (ACD/Labs or similar computational method); experimental validation required |
Why This Matters
This quantified difference in ionization state predicts differential passive membrane permeability and hydrogen-bond donor/acceptor capacity, which are critical for selecting the optimal scaffold for a given biological target.
- [1] ChemicalBook, 6-Chloro-3-fluoropyridin-2(1H)-one (CAS: 1369769-03-8). Predicted pKa: 6.27±0.10. Accessed via https://www.chemicalbook.cn/ (retrieved 2026-04-28). View Source
